REACTION_CXSMILES
|
[Ca].[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1>>[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1.[CH3:8][CH:9]([O:19][C:15]1[CH:14]=[CH:13][C:12]2[C:10](=[O:11])[C:9]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:8][O:18][C:17]=2[CH:16]=1)[CH3:10]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
Calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
Calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Test samples and their adding manner
|
Type
|
WASH
|
Details
|
briefly, cultured cells were washed with 1 ml of Dulbecco phosphate buffer saline three times
|
Type
|
CUSTOM
|
Details
|
after removing the medium
|
Type
|
ADDITION
|
Details
|
To the resultant was added 0.5 ml of 2N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
To 5 μl of the resolving solution were added 0.5 ml of 0.88M monoethanolamine buffer (pH11) and 0.05 ml of 0.63 mM o-cresolphthalein complexone solution (binding to calcium ion to form chelate complex)
|
Type
|
ADDITION
|
Details
|
containing 69 mM 8-quinolinol
|
Type
|
ADDITION
|
Details
|
mixed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC=1C=CC2=C(C1)OC=C(C2=O)C=3C=CC=CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |